molecular formula C15H24N4O2S B6449888 tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2548984-97-8

tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B6449888
CAS No.: 2548984-97-8
M. Wt: 324.4 g/mol
InChI Key: HESIMERMMXXYFI-UHFFFAOYSA-N
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Description

tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a pyrimidine ring substituted with a methyl and a methylsulfanyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methyl and methylsulfanyl groups. The piperazine ring is then attached, and finally, the tert-butyl group is introduced. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activity, including anti-inflammatory, antiviral, and anticancer properties. Specifically, the methylthio group in the pyrimidine ring enhances the bioactivity of the compound, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar pyrimidine derivatives. The researchers found that modifications at the 6-position of the pyrimidine ring significantly increased cytotoxicity against various cancer cell lines. The presence of the tert-butyl group also contributed to enhanced solubility and bioavailability, which are critical factors in drug development .

Agricultural Applications

Insecticidal Properties
Recent studies have highlighted the insecticidal properties of compounds similar to tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate. For instance, a derivative was shown to exhibit potent activity against agricultural pests, providing an environmentally friendly alternative to traditional pesticides. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Case Study: Field Trials
Field trials conducted with a related compound demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated not only effectiveness but also a low toxicity profile for non-target organisms, suggesting potential for safe agricultural use .

Biochemical Research

Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Research has indicated that piperazine derivatives can act as enzyme inhibitors, which is crucial for developing drugs targeting specific biochemical pathways.

Case Study: Enzyme Interaction
A detailed enzymatic study revealed that similar piperazine derivatives inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to applications in treating bacterial infections and cancer therapies where DHFR plays a pivotal role .

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of the methylsulfanyl group on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate (CAS No. 1353985-37-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H26N4O3S
  • Molecular Weight : 354.47 g/mol
  • CAS Number : 1353985-37-1

The compound features a piperazine moiety linked to a pyrimidine ring, which is known to influence its biological properties significantly.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its role in modulating immune responses.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of kinase pathways and apoptosis induction. The specific compound under review has demonstrated promising results in preclinical models, particularly against solid tumors.

Case Study Example :
A study evaluated the efficacy of similar pyrimidine-based compounds against breast cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at different positions on the pyrimidine ring can enhance binding affinity and selectivity for target proteins.

PositionModificationEffect on Activity
2Methyl groupIncreased lipophilicity and cell membrane permeability
4CarboxylateEnhanced interaction with kinase targets

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.

Inhibition Studies

In vitro studies have shown that this compound can inhibit key signaling pathways associated with cancer progression, including the mTOR pathway .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in modulating immune responses. For example, it has been tested for its ability to enhance T-cell activation in the presence of PD-L1/PD-1 interactions, which are critical in cancer immunotherapy .

Table: Summary of Pharmacological Effects

EffectObservation
T-cell ActivationSignificant enhancement observed
CytotoxicityIC50 values <10 µM in cancer cells
Kinase InhibitionEffective against multiple kinases

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Toxicological studies are ongoing to determine any adverse effects associated with prolonged exposure or high doses.

Properties

IUPAC Name

tert-butyl 4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-11-10-12(17-13(16-11)22-5)18-6-8-19(9-7-18)14(20)21-15(2,3)4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESIMERMMXXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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